molecular formula C3H4BrN3 B082817 4-Bromo-1-methyl-1H-1,2,3-triazole CAS No. 13273-53-5

4-Bromo-1-methyl-1H-1,2,3-triazole

Cat. No.: B082817
CAS No.: 13273-53-5
M. Wt: 161.99 g/mol
InChI Key: RQZZFHDFPSNDKV-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-1H-1,2,3-triazole is an organic compound with the molecular formula C₃H₄BrN₃ and a molecular weight of 161.99 g/mol . It is a heterocyclic compound containing a triazole ring substituted with a bromine atom at the 4-position and a methyl group at the 1-position. This compound is typically a solid at room temperature and is used in various chemical and industrial applications.

Preparation Methods

4-Bromo-1-methyl-1H-1,2,3-triazole can be synthesized through several methods. One common synthetic route involves the bromination of 1-methyl-1H-1,2,3-triazole using a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid . The reaction is typically carried out at a controlled temperature to ensure the selective bromination at the 4-position.

Another method involves the reaction of 1-methyl-1H-1,2,3-triazole with bromine in the presence of a catalyst such as iron(III) bromide . This method also yields this compound with high selectivity and purity.

Chemical Reactions Analysis

4-Bromo-1-methyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

Comparison with Similar Compounds

4-Bromo-1-methyl-1H-1,2,3-triazole can be compared with other triazole derivatives such as:

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

4-bromo-1-methyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrN3/c1-7-2-3(4)5-6-7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZZFHDFPSNDKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70617801
Record name 4-Bromo-1-methyl-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13273-53-5
Record name 4-Bromo-1-methyl-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1-methyl-1H-1,2,3-triazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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